2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound appears to contain several functional groups, including a chlorobenzyl group, an imidazole ring, and an acetamide group . These groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The imidazole ring, in particular, is a key structural feature that is found in many biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the imidazole ring and the chlorobenzyl group suggest that it could have interesting chemical properties .Scientific Research Applications
Synthesis and Structural Analysis
A study by Chkirate et al. (2019) focused on the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of coordination complexes with notable antioxidant activity. This research provides insights into the structural and functional versatility of acetamide derivatives in coordination chemistry and their potential applications in developing antioxidant agents (Chkirate et al., 2019).
Antimicrobial and Antitumor Applications
Research by Shah et al. (2001) explored the synthesis and QSAR studies of imidazolinone derivatives, including acetamide compounds, demonstrating moderate to good activity against gram-positive and gram-negative bacteria. This work highlights the potential of acetamide derivatives in developing new antibacterial agents (Shah et al., 2001).
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, showing considerable antitumor activity against several cancer cell lines. This suggests the utility of acetamide derivatives in cancer research and treatment development (Yurttaş et al., 2015).
Antipsychotic Potential
Wise et al. (1987) discovered that certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to acetamide derivatives, exhibited an antipsychotic-like profile without interacting with dopamine receptors. This points to a unique pathway for antipsychotic activity that could inform the development of new therapeutic agents (Wise et al., 1987).
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-2-16-5-9-19(10-6-16)27-22(31)15-32-23-26-12-20(14-29)28(23)13-21(30)25-11-17-3-7-18(24)8-4-17/h3-10,12,29H,2,11,13-15H2,1H3,(H,25,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQSXJCYACUDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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